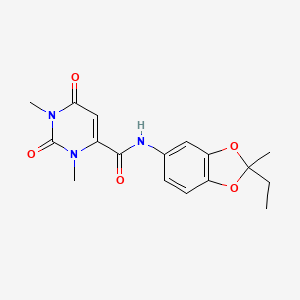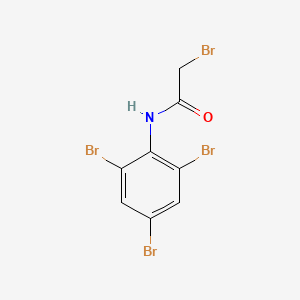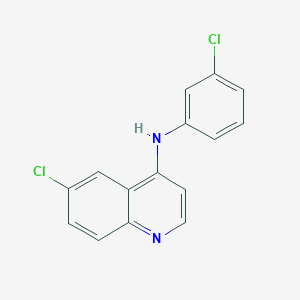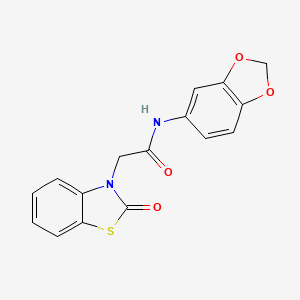![molecular formula C26H22N2O7 B11474239 1-phenyl-3-[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11474239.png)
1-phenyl-3-[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]quinazoline-2,4(1H,3H)-dione, or TMPQ, belongs to a class of compounds containing the trimethoxyphenyl (TMP) group . This functional group serves as a versatile pharmacophore in numerous potent agents, exhibiting diverse bioactivity effects . TMPQ’s molecular structure incorporates the TMP moiety, which plays a critical role in its biological properties.
Preparation Methods
Synthetic Routes::
- TMPQ can be synthesized through various routes, including condensation reactions and cyclizations.
- One common approach involves the reaction of appropriate precursors, such as quinazoline derivatives, with the benzofuran-4-yl aldehyde.
- Detailed synthetic pathways and reaction conditions are available in the literature.
- While TMPQ is not produced industrially on a large scale, its synthesis can be adapted for scaled-up production.
- Researchers have explored efficient methods to obtain TMPQ in sufficient quantities for further studies.
Chemical Reactions Analysis
TMPQ undergoes several types of reactions:
Oxidation: TMPQ can be oxidized under specific conditions, leading to the formation of various derivatives.
Reduction: Reduction reactions modify the TMPQ core, affecting its bioactivity.
Substitution: Substituents on the phenyl ring can be altered, influencing TMPQ’s properties.
Common Reagents: Reagents like oxidants, reducing agents, and nucleophiles are employed.
Major Products: These reactions yield diverse derivatives with potential therapeutic applications.
Scientific Research Applications
TMPQ’s versatility extends to multiple fields:
Anti-Cancer Effects: TMPQ inhibits tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β.
Anti-Fungal and Anti-Bacterial Properties: Active against Helicobacter pylori and Mycobacterium tuberculosis.
Antiviral Activity: Potential against AIDS, hepatitis C, and influenza viruses.
Anti-Parasitic Agents: Effective against Leishmania, Malaria, and Trypanosoma.
Other Properties: Anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine effects.
Mechanism of Action
- TMPQ’s precise mechanism involves interactions with specific molecular targets.
- Further studies are needed to elucidate the pathways through which TMPQ exerts its effects.
Comparison with Similar Compounds
- TMPQ’s uniqueness lies in its TMP group, which distinguishes it from related compounds.
- Similar compounds include colchicine, podophyllotoxin, and trimetrexate.
Properties
Molecular Formula |
C26H22N2O7 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
1-phenyl-3-[(5,6,7-trimethoxy-3-oxo-1H-2-benzofuran-4-yl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N2O7/c1-32-21-17(20-18(14-35-25(20)30)22(33-2)23(21)34-3)13-27-24(29)16-11-7-8-12-19(16)28(26(27)31)15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3 |
InChI Key |
LRASYYINMMBIAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1COC2=O)CN3C(=O)C4=CC=CC=C4N(C3=O)C5=CC=CC=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-(chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11474156.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N~1~-[1-(4-piperidinophenyl)ethyl]benzamide](/img/structure/B11474160.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]-2-(phenylamino)-, ethyl ester](/img/structure/B11474162.png)

![N-[6,6-dimethyl-2,4-dioxo-1-(1-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-methoxybenzamide](/img/structure/B11474185.png)
![7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11474190.png)
![2-(ethylamino)-7-{4-[(3-fluorobenzyl)oxy]phenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11474201.png)
![(8xi,17beta)-17-(Acetyloxy)-17-ethynylestra-1,3,5(10)-trien-3-yl {4-[bis(2-chloroethyl)amino]phenyl}acetate](/img/structure/B11474211.png)


![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474228.png)


![7-{2-[(3-Fluorobenzyl)oxy]-3-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5-ol](/img/structure/B11474248.png)
